

# An In-depth Technical Guide to 1-(3-Ethynylphenyl)ethanone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(3-Ethynylphenyl)ethanone

Cat. No.: B148647

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CAS Number: 13967-98-6

This technical guide provides a comprehensive overview of **1-(3-Ethynylphenyl)ethanone**, a key building block in organic synthesis, particularly relevant for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, spectral data, synthesis protocols, and potential applications.

## Core Physicochemical Properties

**1-(3-Ethynylphenyl)ethanone** is a solid at room temperature with a molecular formula of  $C_{10}H_8O$  and a molecular weight of 144.17 g/mol .<sup>[1][2]</sup> It is classified as an aromatic ketone and an alkyne. For safe handling, it is important to note that this compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).<sup>[3]</sup> Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only in well-ventilated areas.<sup>[3]</sup>

Property	Value	Reference
CAS Number	139697-98-6	[1][4]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> O	[1][2]
Molecular Weight	144.17 g/mol	[1][2]
Physical Form	Solid	[3]
Storage	Inert atmosphere, room temperature	[3]

## Spectral Data Analysis

Detailed spectral data is crucial for the unambiguous identification and characterization of **1-(3-Ethynylphenyl)ethanone**. While specific spectra for this exact compound are not readily available in public databases, the expected spectral characteristics can be inferred from closely related analogs such as 1-(3-nitrophenyl)ethanone and other substituted acetophenones.

**<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show signals corresponding to the acetyl protons (a singlet around  $\delta$  2.6 ppm), the ethynyl proton (a singlet around  $\delta$  3.1 ppm), and the aromatic protons (in the region of  $\delta$  7.4-8.2 ppm), exhibiting splitting patterns characteristic of a 1,3-disubstituted benzene ring.

**<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum will display distinct peaks for the carbonyl carbon (around  $\delta$  197 ppm), the two sp-hybridized carbons of the alkyne group (in the  $\delta$  80-85 ppm region), the methyl carbon of the acetyl group (around  $\delta$  27 ppm), and the aromatic carbons.

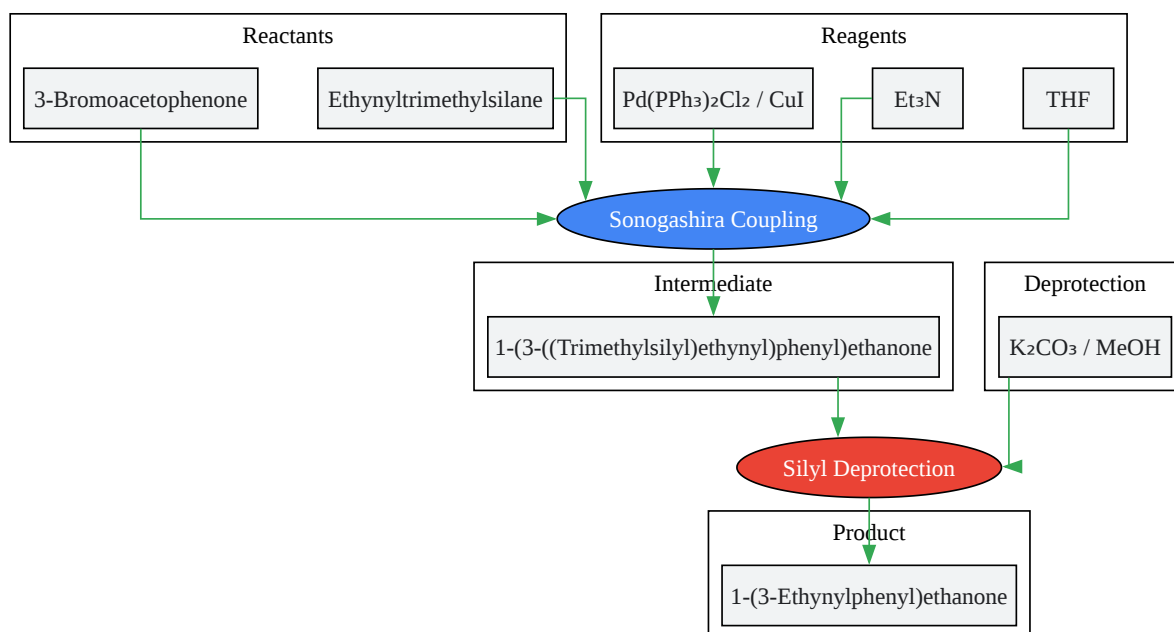
**Infrared (IR) Spectroscopy:** The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration around 1685 cm<sup>-1</sup>, a sharp peak for the terminal alkyne C-H stretch near 3300 cm<sup>-1</sup>, and a weaker C $\equiv$ C stretch around 2100 cm<sup>-1</sup>. Aromatic C-H and C=C stretching vibrations will also be present.

**Mass Spectrometry (MS):** The mass spectrum will show a molecular ion peak (M<sup>+</sup>) at m/z 144, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methyl group ([M-15]<sup>+</sup>) and a carbonyl group ([M-28]<sup>+</sup>).

## Synthesis and Experimental Protocols

The synthesis of **1-(3-Ethynylphenyl)ethanone** is most commonly achieved through a Sonogashira coupling reaction.[5][6] This palladium-catalyzed cross-coupling reaction provides an efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[5][6]

### Proposed Synthetic Route: Sonogashira Coupling



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Caption: Synthetic pathway for **1-(3-Ethynylphenyl)ethanone** via Sonogashira coupling.

Detailed Experimental Protocol (Hypothetical):

- **Reaction Setup:** To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoacetophenone (1.0 eq), ethynyltrimethylsilane (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
- **Solvent and Base Addition:** Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et<sub>3</sub>N) (2.0 eq).
- **Reaction Execution:** Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride solution and brine.
- **Isolation of Intermediate:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude silylated intermediate.
- **Deprotection:** Dissolve the crude intermediate in methanol and add potassium carbonate (2.0 eq). Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
- **Final Purification:** Neutralize the reaction mixture with dilute acid, extract the product with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography on silica gel to afford pure **1-(3-ethynylphenyl)ethanone**.

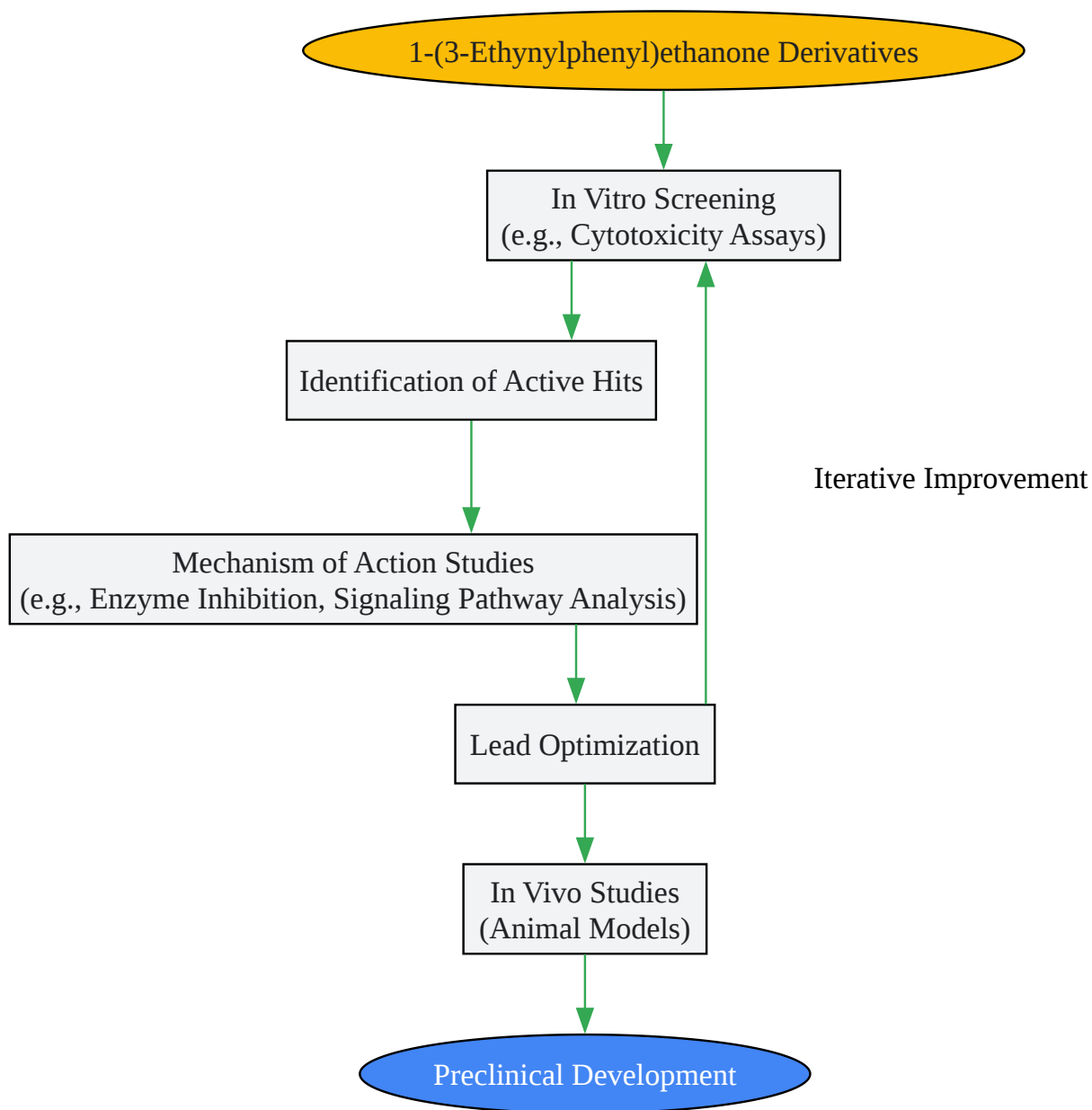
## Applications in Drug Development and Biological Activity

While specific biological activities of **1-(3-ethynylphenyl)ethanone** are not extensively documented in publicly available literature, its structural motifs—the acetophenone and terminal alkyne groups—are present in numerous biologically active compounds. Acetophenone derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.<sup>[7]</sup> The ethynyl group

offers a versatile handle for further chemical modifications, such as "click" chemistry reactions, to generate libraries of novel compounds for drug discovery screening.

Derivatives of similar structures, such as other substituted ethanones, have been investigated for their potential as inhibitors of various enzymes and their cytotoxic effects against cancer cell lines.<sup>[8][9]</sup> The presence of the reactive alkyne allows for its use as a building block in the synthesis of more complex molecules with potential therapeutic applications.<sup>[10]</sup>

Logical Workflow for Biological Evaluation:



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Caption: A typical workflow for the biological evaluation of **1-(3-ethynylphenyl)ethanone** derivatives.

## Safety and Handling

**1-(3-Ethynylphenyl)ethanone** is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Standard laboratory safety precautions should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3] In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, seek medical advice. If swallowed, call a poison center or doctor.[3]

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